((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile

Description

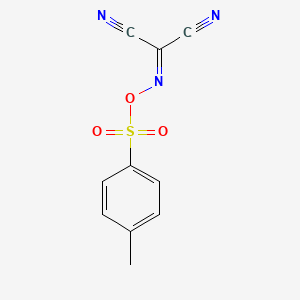

((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile is a nitrile-containing organic compound characterized by a malononitrile backbone (two cyano groups attached to a central carbon) functionalized with a sulphonyloxyimino group. The sulphonyloxyimino moiety consists of a sulfonate ester linked to an imine group, which is further substituted with a 4-methylphenyl (p-tolyl) group. This structural configuration confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science. Its molecular formula is C₁₁H₉N₃O₃S, with a molecular weight of 275.27 g/mol. The presence of the sulphonyl group enhances stability and influences solubility, while the malononitrile core contributes to reactivity in nucleophilic addition and cyclization reactions .

Properties

IUPAC Name |

(dicyanomethylideneamino) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3S/c1-8-2-4-10(5-3-8)17(14,15)16-13-9(6-11)7-12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCHCTURBIVYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175038 | |

| Record name | ((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20893-01-0 | |

| Record name | 2-[[[(4-Methylphenyl)sulfonyl]oxy]imino]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20893-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020893010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[[(4-methylphenyl)sulphonyl]oxy]imino]malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound ((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile (commonly referred to as MPSIM ) has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

MPSIM is characterized by the following chemical structure:

- Molecular Formula: C₁₀H₇N₃O₃S

- IUPAC Name: (((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile

The presence of the sulfonyl and imino groups contributes to its biological reactivity, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have demonstrated that MPSIM exhibits significant antimicrobial properties. The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibitory effect with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of MPSIM Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | % Biofilm Reduction |

|---|---|---|---|

| MPSIM | 0.22 | 0.5 | 85% |

| Ciprofloxacin | 0.5 | 1.0 | 70% |

| Ketoconazole | 0.75 | 1.5 | 65% |

The compound's ability to inhibit biofilm formation was notably superior compared to traditional antibiotics, indicating its potential use in treating biofilm-associated infections .

Anti-inflammatory Activity

In addition to its antimicrobial properties, MPSIM has shown promising anti-inflammatory effects. In vitro studies revealed that MPSIM can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The compound exhibited a dose-dependent reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

MPSIM's anticancer potential has also been investigated in various cell lines. Notably, it demonstrated cytotoxic effects against human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901) cell lines. The IC50 values for these cell lines were determined using the MTT assay, revealing significant cytotoxic activity.

Table 2: Cytotoxicity of MPSIM Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| Patu8988 | 12.5 |

| ECA109 | 15.3 |

| SGC7901 | 10.8 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .

Case Studies and Research Findings

A comprehensive study published in ACS Omega highlighted the DNA gyrase inhibitory potential of MPSIM derivatives, with IC50 values ranging from 12.27 ± 0.34 to 31.64 ± 0.17 μM . This suggests that MPSIM may interfere with bacterial DNA replication processes, further supporting its antimicrobial efficacy.

Moreover, another research article emphasized the structure-activity relationship (SAR) of MPSIM derivatives, indicating that modifications to the sulfonyl group could enhance biological activity . This finding opens avenues for developing more potent analogs.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Solubility and Stability

- Target Compound: The sulphonyl group enhances hydrophilicity compared to purely aromatic derivatives (e.g., benzylidene malononitriles). However, the bulky p-tolyl group may reduce aqueous solubility relative to smaller substituents like methoxy .

- Fluorobenzyl Derivative : The fluorine atom introduces electronegativity, improving solubility in polar solvents. The E-configuration of the imino group stabilizes the molecule against hydrolysis.

- Methoxyphenyl Ketone : The ketone and methoxy groups increase polarity, making it soluble in acetone and DMSO. However, the ketone moiety may render it reactive toward nucleophiles.

Crystallographic and Spectroscopic Data

- Target Compound: No crystallographic data is available in the provided evidence. However, related compounds (e.g., 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile ) crystallize in monoclinic systems with weak C–H···N interactions, suggesting similar packing patterns.

- Fluorobenzyl Derivative : The E-configuration is confirmed via X-ray diffraction, with bond lengths consistent with conjugated imino and nitrile groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.